2-(5-Methylthiophen-3-yl)cyclohexan-1-ol
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Overview
Description
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . This compound features a cyclohexane ring substituted with a hydroxyl group and a 5-methylthiophene moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 5-methylthiophene under specific conditions. The process may include:
Grignard Reaction: Cyclohexanone reacts with a Grignard reagent derived from 5-methylthiophene.
Reduction: The intermediate product is then reduced to form the final alcohol compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action for 2-(5-Methylthiophen-3-yl)cyclohexan-1-ol involves its interaction with molecular targets and pathways, although specific details are not well-documented. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Menthol: A well-known compound with a similar cyclohexane structure but different functional groups.
Cyclohexanol: Shares the cyclohexane ring with a hydroxyl group but lacks the thiophene moiety.
Thiophene Derivatives: Compounds with similar thiophene structures but different substituents.
Uniqueness
2-(5-Methylthiophen-3-yl)cyclohexan-1-ol is unique due to the combination of a cyclohexane ring and a 5-methylthiophene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16OS |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-8-6-9(7-13-8)10-4-2-3-5-11(10)12/h6-7,10-12H,2-5H2,1H3 |
InChI Key |
IJTRSYIAOUVUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2CCCCC2O |
Origin of Product |
United States |
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